molecular formula C10H9BrN2O2S B13465198 1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole

1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole

Cat. No.: B13465198
M. Wt: 301.16 g/mol
InChI Key: MNGIIKOBFOZRJP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-methanesulfonyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and a methanesulfonyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole typically involves the reaction of 4-bromophenylhydrazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfone derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-4-methanesulfonyl-1H-pyrazole stands out due to its combination of the pyrazole ring, bromophenyl group, and methanesulfonyl group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole is a pyrazole derivative notable for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN3O2S. Its structure features a bromine atom on the para position of a phenyl ring and a methanesulfonyl group at the 4-position of the pyrazole ring, which enhances solubility and reactivity. This unique configuration contributes to its biological interactions and pharmacological properties.

The compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to bind effectively to various enzymes involved in inflammatory pathways, suggesting a potential role as an anti-inflammatory agent.
  • Cell Cycle Interference : Research indicates that it may induce apoptosis and disrupt cell cycle progression in cancer cells, leading to reduced tumor growth .
  • Molecular Docking Studies : These studies suggest that the bromine substituent and methanesulfonyl group improve binding affinity through hydrogen bonding and hydrophobic interactions, enhancing its efficacy against specific targets.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response. This activity positions it as a candidate for treating conditions characterized by chronic inflammation .

Anticancer Activity

The compound has been investigated for its anticancer properties across various cancer cell lines, including:

  • Breast Cancer : It showed potent antiproliferative effects against MDA-MB-231 cells.
  • Liver Cancer : HepG2 cells demonstrated sensitivity to treatment.
  • Other Cancers : Studies have reported efficacy against lung, colorectal, renal, and pancreatic cancers .

In vitro studies indicate that this compound can inhibit cell proliferation and induce cell death through apoptosis.

Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls. The compound was particularly effective in inducing apoptosis in breast cancer cells, highlighting its potential as an anticancer agent .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in animal models. The administration resulted in decreased levels of inflammatory markers and improved clinical outcomes in models of induced inflammation. These findings suggest that it could be developed into a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals varying biological activities due to differences in substituents:

Compound NameStructure FeaturesUnique Properties
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazoleDifferent bromine positionPotentially different biological activity
1-(4-chlorophenyl)-4-methanesulfonyl-1H-pyrazoleChlorine instead of bromineVarying reactivity
3-amino-5-(4-bromophenyl)-1H-pyrazoleAmino group at position 3Enhanced water solubility

This table illustrates how modifications can influence both chemical properties and biological activities.

Properties

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

1-(4-bromophenyl)-4-methylsulfonylpyrazole

InChI

InChI=1S/C10H9BrN2O2S/c1-16(14,15)10-6-12-13(7-10)9-4-2-8(11)3-5-9/h2-7H,1H3

InChI Key

MNGIIKOBFOZRJP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN(N=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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